Anti-Mycobacterial Activity of the Core Scaffold: Cross-Analog Comparison
No direct data exists for the 5-phenyl compound. The strongest available evidence is a class-level inference from the core scaffold. In a study of the two closest analogs, the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was 15.58–70.30 µM for the 5-furan analog LMM11, and 8.27–33.07 µM for the 5-(4-fluorophenyl) analog LMM6 [1]. This demonstrates that the scaffold has inherent anti-mycobacterial potential, but the activity is highly dependent on the 5-substituent. The 5-phenyl compound remains untested.
| Evidence Dimension | In vitro MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | LMM6 (5-(4-fluorophenyl) analog): 8.27–33.07 µM; LMM11 (5-furan analog): 15.58–70.30 µM |
| Quantified Difference | Not calculable for the target compound |
| Conditions | M. tuberculosis H37Rv; resazurin microtiter assay (REMA) [1] |
Why This Matters
This shows the scaffold is active, but the large activity difference between LMM6 and LMM11 proves that the 5-phenyl substituent will confer unique, currently unknown activity, making its empirical evaluation essential for any project.
- [1] Andriato, P. M., et al. (2025). 1,3,4-oxadiazoles with effective anti-mycobacterial activity. Letters in Applied Microbiology, 78(3), ovaf029. View Source
